molecular formula C13H16N2O4S B8398046 (2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

(2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

Cat. No. B8398046
M. Wt: 296.34 g/mol
InChI Key: HRDMCEZUARWMSZ-UHFFFAOYSA-N
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Patent
US06596718B1

Procedure details

In accordance with scheme 1, the compounds of formula I are prepared as follows: Diethyl oxalate (2) is heated to about 120° C. 2-Methoxy-5-morpholin-4-yl-phenylamine (1) is added very cautiously in small quantities and the mixture is heated for 90 minutes at about 180° C. After cooling to room temperature and filtration n-hexane is added. The resulting precipitate is collected by filtration. After washing with hexane and drying N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester (3) is obtained. Then, to the obtained compound of formula (3) in boiling xylene is added phosphorus pentasulfide in small portions over a period of about 30 minutes. The mixture is refluxed for about 5 hours, cooled to room temperature and filtered. The solution is extracted with 1N NaOH. The aqueous phase is washed with toluene, filtered, and treated at 0-5° C. with concentrated hydrochloric acid until pH 1 was reached. Filtration of the precipitate yielded (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid (4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C(OCC)=O.COC1C=CC(N2CCOCC2)=CC=1N.C([O:28][C:29](=[O:47])[C:30]([NH:32][C:33]1[CH:38]=[C:37]([N:39]2[CH2:44][CH2:43][O:42][CH2:41][CH2:40]2)[CH:36]=[CH:35][C:34]=1[O:45][CH3:46])=O)C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:49]>C1(C)C(C)=CC=CC=1>[CH3:46][O:45][C:34]1[CH:35]=[CH:36][C:37]([N:39]2[CH2:44][CH2:43][O:42][CH2:41][CH2:40]2)=[CH:38][C:33]=1[NH:32][C:30](=[S:49])[C:29]([OH:28])=[O:47]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)N
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)NC1=C(C=CC(=C1)N1CCOCC1)OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with scheme 1, the compounds of formula I are prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtration n-hexane
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
After washing with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester (3)
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for about 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with 1N NaOH
WASH
Type
WASH
Details
The aqueous phase is washed with toluene
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated at 0-5° C. with concentrated hydrochloric acid until pH 1
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)O)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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